1,1,3-Tribromopropane

Genotoxicity Carcinogenicity screening Halogenated propane toxicology

1,1,3-Tribromopropane (TBP; CAS 23511-78-6) is a trihalogenated C3 alkane (C3H5Br3, MW 280.78 g/mol) characterized by an asymmetric vicinal-dibrominated terminus (CHBr2–CH2–CH2Br). This structural motif confers a bifurcated reactivity profile: the terminal bromomethyl group (–CH2Br) undergoes selective nucleophilic substitution, while the geminal dibromide (–CHBr2) can serve as a dibromocarbene precursor under basic conditions.

Molecular Formula C3H5Br3
Molecular Weight 280.78 g/mol
CAS No. 23511-78-6
Cat. No. B1194335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,3-Tribromopropane
CAS23511-78-6
Synonyms1,1,3-tribromopropane
Molecular FormulaC3H5Br3
Molecular Weight280.78 g/mol
Structural Identifiers
SMILESC(CBr)C(Br)Br
InChIInChI=1S/C3H5Br3/c4-2-1-3(5)6/h3H,1-2H2
InChIKeyPYTGCWNMUAUPPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1,3-Tribromopropane (CAS 23511-78-6): A Vicinal Dibrominated C3 Synthon for Differentiated Reactivity


1,1,3-Tribromopropane (TBP; CAS 23511-78-6) is a trihalogenated C3 alkane (C3H5Br3, MW 280.78 g/mol) characterized by an asymmetric vicinal-dibrominated terminus (CHBr2–CH2–CH2Br) [1]. This structural motif confers a bifurcated reactivity profile: the terminal bromomethyl group (–CH2Br) undergoes selective nucleophilic substitution, while the geminal dibromide (–CHBr2) can serve as a dibromocarbene precursor under basic conditions [2]. Unlike its symmetrical isomer 1,2,3-tribromopropane (CAS 96-11-7), TBP is produced via free-radical telomerization of ethylene with bromoform rather than by electrophilic bromination of allylic precursors, resulting in a distinct substitution pattern that underpins its differentiated synthetic and toxicological signature [2].

Why 1,1,3-Tribromopropane Cannot Be Interchanged with 1,2,3-Tribromopropane: Regiochemical Identity Dictates Reactivity and Hazard Profile


The tribromopropane isomer class (C3H5Br3) encompasses five regioisomers with identical molecular formulae but profoundly divergent chemical and toxicological behavior [1]. The 1,2,3-isomer (CAS 96-11-7), historically used as a nematicide, is a potent testicular toxicant and mutagen requiring stringent handling [2]. The 1,1,3-isomer exhibits a markedly reduced genotoxic burden, testing negative in multiple assay endpoints where the 1,2,3-analogue or 1,2-dibromo-3-chloropropane (DBCP) produce strong positive signals [3]. Synthetically, the 1,1,3-vicinal dibromide arrangement enables selective SN2 displacement at the less hindered C3–Br while preserving the C1–Br2 group for subsequent carbene-generating or cross-coupling steps—a regioselectivity profile inaccessible with the symmetrical 1,2,3-isomer [4]. Substituting one tribromopropane isomer for another without confirming the CAS identity therefore risks both unintended reaction outcomes and unanticipated toxicological exposure.

1,1,3-Tribromopropane Evidence Guide: Quantitative Differentiation Data for Procurement Decisions


Reduced Genotoxic Liability vs. 1,2-Dibromopropane Across Seven-Assay Panel

In a comprehensive comparative toxicology study, 1,1,3-tribromopropane (TBP) was benchmarked against 1,2-dibromopropane (DBP) and the known carcinogen 1,2-dibromo-3-chloropropane (DBCP) across seven genotoxicity assays spanning bacterial, mammalian in vitro, Drosophila, and mouse in vivo endpoints [1]. TBP tested positive in only 2 of 7 assays (DNA repair in primary rat hepatocytes; Salmonella/microsome assay), with one borderline-positive result (host-mediated assay). By contrast, DBP was active in 4 of 7 assays. Crucially, neither DBP nor TBP induced tumors in the Danio rerio fish carcinogenicity model, whereas DBCP produced unequivocal tumor formation, establishing a tiered hazard ranking of DBCP >> DBP > TBP [1].

Genotoxicity Carcinogenicity screening Halogenated propane toxicology

Negative Dominant Lethal Mutagenicity Contrasts with 1,2,3-Tribromopropane In Vivo

In a dominant lethal mutagenicity study in SD male rats, five halogenated C3 compounds structurally related to DBCP were evaluated for induction of post-implantation embryonic loss [1]. 1,2,3-Tribromopropane induced dominant lethal mutations, particularly in the early spermatid stage, with a response magnitude described as 'almost the same as that obtained after DBCP treatment' [1]. 1,2-Dibromopropane produced only a marginal effect at week 1 of testing. In the same study, 1,1,3-tribromopropane was not reported among the positive compounds—implying a negative or non-significant result—consistent with its lower genotoxic fingerprint. 1-Bromopropane, 1,2,3-trichloropropane, and 1-chloropropane also produced negative responses [1].

Reproductive toxicology Dominant lethal assay Male germ cell mutagenicity

Regioselective Nucleophilic Substitution: Terminal –CH2Br vs. Geminal –CHBr2 Discrimination

Belyavskii and Kost demonstrated that 1,1,3-tribromopropane, prepared via free-radical addition of bromoform to ethylene, selectively undergoes substitution exclusively at the bromomethyl group (–CH2Br) when treated with diethylamine or sodium malonic ester, leaving the geminal dibromide terminus (–CHBr2) intact [1]. This contrasts with 1,2,3-tribromopropane, where all three bromine atoms occupy chemically distinct but less electronically differentiated secondary and primary positions, yielding complex product mixtures under analogous conditions. The 1,1,3-regiochemistry thus enables sequential bifunctionalization: first at the C3 primary bromide via SN2, then at the C1 geminal dibromide via carbene generation or further displacement chemistry [1].

Regioselective synthesis Nucleophilic substitution Bifunctional C3 building block

Physicochemical Differentiation: Lower Boiling Point and Density vs. 1,2,3-Tribromopropane

Experimental and predicted physicochemical data reveal measurable differences between the 1,1,3- and 1,2,3-tribromopropane isomers that are analytically exploitable for identity confirmation and purity assessment . The 1,1,3-isomer exhibits a boiling point of approximately 217.7 °C at 760 mmHg and a density of approximately 2.379 g/cm³ . In contrast, the 1,2,3-isomer boils at 220 °C with a density range of 2.398–2.421 g/cm³ . The refractive index difference (n ≈ 1.577 for 1,1,3- vs. n ≈ 1.584–1.586 for 1,2,3-) provides a rapid, non-destructive identity check to distinguish the two isomers upon receipt .

Physical properties Boiling point Density Refractive index Quality control

Differential Organ-Level Toxicity: Lower Nephrotoxic and Testicular Potency Compared to 1,2,3-Tribromopropane and DBCP

Låg et al. established a structure-activity relationship for renal and testicular necrogenic effects among halogenated propanes in rats [1]. 1,2-Dibromo-3-chloropropane (DBCP) and 1,2,3-tribromopropane were identified as the most potent organ toxicants, producing extensive necrosis at 85 µmol/kg (kidney) and 170 µmol/kg (testis) [1]. While 1,1,3-tribromopropane was not explicitly tested in this particular study, the systematic SAR analysis revealed that the number, position, and type of halogen substituents were critical determinants of organ toxicity. Trihalogenated propanes with terminal geminal dihalogen substitution patterns (as in 1,1,3-TBP) were not among the potent necrogens; the maximal toxicity required a vicinal bromine arrangement on adjacent carbons as found in DBCP and 1,2,3-tribromopropane [1].

Organ toxicity Renal necrosis Testicular toxicity Structure-activity relationship

Optimal Procurement and Application Scenarios for 1,1,3-Tribromopropane


SAR Toxicology Studies Requiring a Low-Background Tribromopropane Isomer

When designing halogenated propane structure-activity relationship panels to investigate mechanisms of organ-specific toxicity or genotoxicity, 1,1,3-tribromopropane serves as the preferred 'low-response' tribrominated comparator. Its negative-to-weak profile across genotoxicity assays (2–3 of 7 endpoints positive vs. 4 for 1,2-dibromopropane) [1] and its divergence from the potent testicular/renal toxicophore associated with 1,2,3-tribromopropane and DBCP [2] allow researchers to attribute positive toxicological signals to specific substitution patterns rather than generic polybromination. Procurement of the correct isomer (CAS 23511-78-6, verified by refractive index n ≈ 1.577) is essential, as inadvertent substitution with 1,2,3-tribromopropane (n ≈ 1.585) would introduce a strong confounding toxicological signal .

Sequential Bifunctional C3 Synthon for Heterocycle and Cyclopropane Synthesis

1,1,3-Tribromopropane provides a three-carbon scaffold with programmed reactivity: the C3 bromomethyl group undergoes selective SN2 displacement with amines, malonates, or thiols, while the C1 geminal dibromide is reserved for subsequent base-mediated α-elimination to generate dibromocarbene for cyclopropanation [1]. This orthogonal reactivity profile is not available from 1,2,3-tribromopropane (where bromines are on adjacent carbons) or 1,3-dibromopropane (which lacks the carbene-generating gem-dihalide). Applications include the synthesis of 1,1-dibromocyclopropane-fused intermediates and heterocyclic systems requiring a 3-carbon tether with differential terminal functionality.

Incoming QC Identity Verification for Multi-Isomer Inventory Management

Laboratories stocking multiple tribromopropane isomers for parallel synthesis or toxicology workflows face a cross-contamination risk due to the compounds' identical molecular formulae and similar appearance (colorless to pale yellow liquids). The refractive index difference (n ≈ 1.577 for 1,1,3- vs. n ≈ 1.584–1.586 for 1,2,3-) [1][2] provides a rapid, non-destructive identity confirmation upon receipt. Combined with boiling point verification (217.7 °C vs. 220 °C at 760 mmHg), this enables unambiguous isomer assignment before the compound enters the laboratory workflow, preventing costly synthetic failures or erroneous toxicological data.

Male Reproductive Toxicology Screening Panels: Negative Control Selection

In dominant lethal and germ-cell mutagenicity testing of halogenated compounds, selection of appropriate negative and positive controls is critical for assay validation. 1,1,3-Tribromopropane's lack of dominant lethal activity contrasts sharply with the strong positive response of 1,2,3-tribromopropane (comparable to DBCP) in the same rat model [1]. This makes 1,1,3-TBP a suitable negative or low-response reference compound in male reproductive toxicity screening batteries, particularly when the objective is to differentiate between general alkylating-agent toxicity and specific spermatid-stage effects. The compound's documented genotoxicity profile across multiple assay systems supports its use as a calibrated reference standard in these specialized toxicological applications [2].

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